molecular formula C16H17FN2OS B5715842 N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B5715842
M. Wt: 304.4 g/mol
InChI Key: DLUUUHFRCVEWEH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as "F-Met-Leu-Phe" and is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea works by inhibiting the binding of the chemotactic peptide fMet-Leu-Phe to its receptor on the surface of neutrophils. This leads to the inhibition of neutrophil chemotaxis and the suppression of the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and the release of inflammatory cytokines. It has also been found to inhibit the activation of various signaling pathways such as MAPK and NF-κB. In addition, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is its potency as an inhibitor of neutrophil chemotaxis. This makes it a useful tool for studying the role of neutrophils in various diseases. However, one of the limitations of this compound is its potential toxicity. It has been found to be toxic at high concentrations and caution should be taken when handling this compound.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One direction is to explore its potential applications in the treatment of cancer. It has been found to be a potent inhibitor of angiogenesis and could be used to develop new cancer therapies. Another direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. It has been shown to inhibit the release of inflammatory cytokines and could be used to develop new anti-inflammatory drugs. Finally, further research is needed to explore the potential toxicity of this compound and to develop safer handling procedures.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction of 2-(4-methoxyphenyl)ethanamine with thiourea in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization to obtain pure N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea.

Scientific Research Applications

N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its potential applications in various fields such as immunology, pharmacology, and cancer research. It is commonly used as a research tool to study the mechanism of action of various biological processes. It has been found to be a potent inhibitor of neutrophil chemotaxis and has been used to study the role of neutrophils in various diseases such as inflammation and cancer.

properties

IUPAC Name

1-(3-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-20-15-7-5-12(6-8-15)9-10-18-16(21)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUUUHFRCVEWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

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